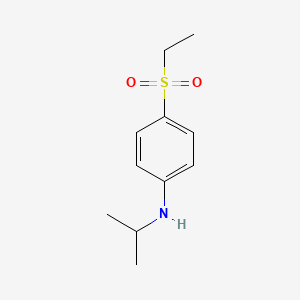
4-(Ethanesulfonyl)-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethanesulfonyl)-N-(propan-2-yl)aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethanesulfonyl group attached to the para position of an aniline ring, with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)-N-(propan-2-yl)aniline typically involves the sulfonation of aniline derivatives followed by alkylation. One common method is as follows:
Sulfonation: Aniline is reacted with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the ethanesulfonyl group to the para position of the aniline ring.
Alkylation: The resulting sulfonamide is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropyl group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
4-(Ethanesulfonyl)-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-N-(propan-2-yl)aniline
- 4-(Ethanesulfonyl)-N-methylaniline
- 4-(Ethanesulfonyl)-N-(tert-butyl)aniline
Comparison
4-(Ethanesulfonyl)-N-(propan-2-yl)aniline is unique due to the combination of its ethanesulfonyl and isopropyl groups. Compared to 4-(Methylsulfonyl)-N-(propan-2-yl)aniline, the ethanesulfonyl group provides a larger steric hindrance and different electronic properties. Compared to 4-(Ethanesulfonyl)-N-methylaniline, the isopropyl group offers increased lipophilicity and potential for enhanced biological activity. Compared to 4-(Ethanesulfonyl)-N-(tert-butyl)aniline, the isopropyl group provides a balance between steric hindrance and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-ethylsulfonyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO2S/c1-4-15(13,14)11-7-5-10(6-8-11)12-9(2)3/h5-9,12H,4H2,1-3H3 |
InChI Key |
IXPJFZWNRBDRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



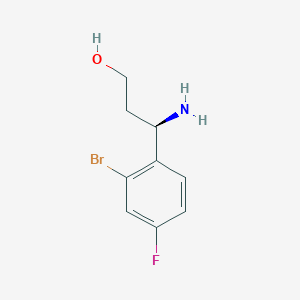


![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)

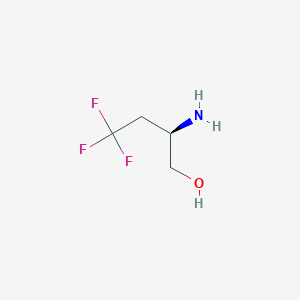

![1-[(3-Fluorophenyl)methyl]azetidine](/img/structure/B13312658.png)
![6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13312664.png)

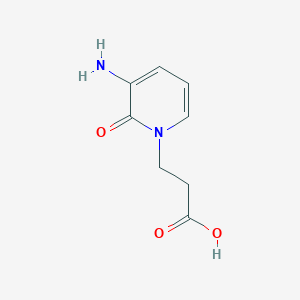
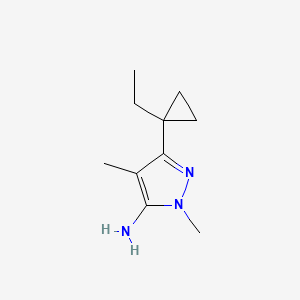
![1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
